![molecular formula C15H13NO3S2 B2418813 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034332-84-6](/img/structure/B2418813.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a furan ring, a thiophene ring, and a carboxamide group. These groups are likely to contribute to the compound’s overall stability, reactivity, and physical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could be involved in a variety of reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could potentially make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Reactivity
Research by Aleksandrov and El’chaninov (2017) focused on the synthesis of related compounds through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the creation of N-(1-Naphthyl)furan-2-carboxamide, which underwent further transformations. This study highlights the potential of furan and thiophene compounds in synthetic chemistry, which could be relevant to the synthesis of compounds like N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (Aleksandrov & El’chaninov, 2017).
Photovoltaic Applications
The effect of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells was studied by Kim et al. (2011). They synthesized phenothiazine derivatives with various conjugated linkers, including furan, showing improved solar energy-to-electricity conversion efficiency. This research suggests potential photovoltaic applications of furan-containing compounds, which could extend to derivatives like N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (Kim et al., 2011).
Biobased Polymers
Jiang et al. (2014) discussed the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, producing novel furan polyesters. This study highlights the relevance of furan derivatives in the development of biobased materials, which may include the exploration of compounds like N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide for similar applications (Jiang et al., 2014).
Antiviral Activity
Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives that exhibited potent inhibitory activity against the influenza A H5N1 virus. The study demonstrated the importance of the furan and thiophene moieties in antiviral compounds, indicating potential health-related applications of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (Yongshi et al., 2017).
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(11-4-2-8-20-11)16-10-15(18,12-5-1-7-19-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXYZHSKQRAHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide |
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